N-Oxide abiraterone sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Oxide abiraterone sulfate is a metabolite of abiraterone, a potent inhibitor of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17). This enzyme is crucial for androgen biosynthesis, and its inhibition is a key therapeutic strategy in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Abiraterone itself is converted into several metabolites, including this compound, which plays a role in the drug’s pharmacokinetics and pharmacodynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Oxide abiraterone sulfate typically involves the oxidation of abiraterone. One common method is the reaction of abiraterone with peracids such as perbenzoic acid or peroxyacetic acid in an organic solvent . This reaction introduces an oxygen atom into the nitrogen atom of the pyridine ring, forming the N-oxide derivative. The subsequent sulfation of the hydroxyl group on the steroid nucleus can be achieved using sulfating agents like sulfur trioxide-pyridine complex or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Oxide abiraterone sulfate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under specific conditions, potentially leading to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine under reducing conditions.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Peracids like perbenzoic acid or peroxyacetic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide
Major Products Formed
Oxidation: More oxidized derivatives of this compound.
Reduction: Abiraterone or its reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-Oxide abiraterone sulfate has several scientific research applications:
Mechanism of Action
N-Oxide abiraterone sulfate exerts its effects by inhibiting the enzyme 17α-hydroxylase/C17,20-lyase (CYP17), which is involved in the biosynthesis of androgens. This inhibition leads to a decrease in the production of testosterone and other androgens, thereby reducing the growth and proliferation of androgen-dependent prostate cancer cells . The compound also interacts with other enzymes and receptors involved in the steroidogenic pathway, contributing to its overall therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Abiraterone sulfate: Another major metabolite of abiraterone, formed by sulfation of the hydroxyl group without oxidation of the nitrogen atom.
Abiraterone acetate: The prodrug form of abiraterone, which is converted to abiraterone in vivo.
Enzalutamide: A non-steroidal antiandrogen used in the treatment of prostate cancer, which acts by inhibiting the androgen receptor.
Uniqueness
N-Oxide abiraterone sulfate is unique due to its dual modification (N-oxidation and sulfation), which affects its pharmacokinetic properties and metabolic stability. This compound provides insights into the metabolic pathways of abiraterone and its derivatives, offering potential for the development of new therapeutic strategies and formulations .
Properties
Molecular Formula |
C24H31NO5S |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(1-oxidopyridin-1-ium-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C24H31NO5S/c1-23-11-9-18(30-31(27,28)29)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25(26)15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22H,6,8-12,14H2,1-2H3,(H,27,28,29)/t18-,19-,21-,22-,23-,24+/m0/s1 |
InChI Key |
AEEMBGRHVQPUBV-VJLLXTKPSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=C[N+](=CC=C5)[O-])C)OS(=O)(=O)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=C[N+](=CC=C5)[O-])C)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.